N-etil-N-(trideuteriometil)nitrosoamida

Descripción general

Descripción

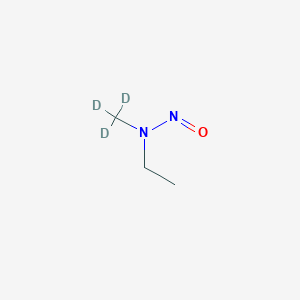

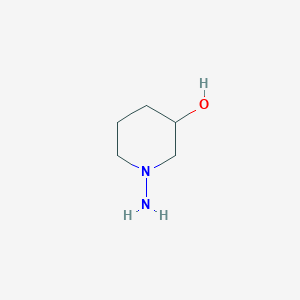

N-ethyl-N-(trideuteriomethyl)nitrous amide, also known as N-ethyl-N-(trideuteriomethyl)nitrous amide, is a useful research compound. Its molecular formula is C₃H₅D₃N₂O and its molecular weight is 91.13 g/mol. The purity is usually 95%.

The exact mass of the compound N-ethyl-N-(trideuteriomethyl)nitrous amide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-ethyl-N-(trideuteriomethyl)nitrous amide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-N-(trideuteriomethyl)nitrous amide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Industria Farmacéutica

Las amidas, incluida la N-Nitrosoetilmetilamina-d3, son extremadamente importantes en la industria farmacéutica. Se estima que la preparación de amidas es la reacción química más común empleada en este campo . Este compuesto podría utilizarse en la síntesis de diversos fármacos, dada la presencia ubicua del motivo de amida en los sistemas biológicos .

Sistemas Biológicos

La funcionalidad de la amida es crítica en las ciencias moleculares, formando la columna vertebral de los péptidos, proteínas y una gran cantidad de otras biomoléculas . La N-Nitrosoetilmetilamina-d3, como amida, podría utilizarse en investigaciones relacionadas con estos sistemas biológicos.

Electrosíntesis

Las amidas son sintéticamente versátiles y pueden participar en una amplia gama de transformaciones diferentes, especialmente cuando se someten a condiciones electroquímicas . La N-Nitrosoetilmetilamina-d3 podría utilizarse en la investigación de electrosíntesis, contribuyendo a síntesis más sostenibles de amidas .

Síntesis Quimioselectiva

La activación de amidas es una herramienta emergente para la síntesis quimioselectiva . La N-Nitrosoetilmetilamina-d3 podría utilizarse en investigaciones centradas en la activación selectiva de amidas para lograr transformaciones potentes en condiciones suaves .

Desarrollo de Métodos Analíticos

La N-Nitrosoetilmetilamina-d3 se puede utilizar para el desarrollo de métodos analíticos, la validación de métodos (AMV), la aplicación de control de calidad (QC) para la solicitud de nuevo fármaco abreviado (ANDA) o durante la producción comercial de nitrosaminas .

Patrones de Referencia

La N-Nitrosoetilmetilamina-d3 se utiliza como patrón de referencia en las pruebas farmacéuticas . Los patrones de referencia de alta calidad son cruciales para garantizar las pruebas farmacéuticas más fiables

Mecanismo De Acción

Target of Action

N-ethyl-N-(trideuteriomethyl)nitrous amide, also known as N-Nitrosoethylmethylamine-d3, is a member of the N-nitrosamines class of compounds . The primary targets of N-nitrosamines are DNA molecules, specifically the guanine cytosine centers in the sequences of the genetic material .

Mode of Action

N-nitrosamines are known to be carcinogenic and their mode of action involves metabolic activation steps resulting in the formation of diazomethane, an alkylating agent . The unstable primary nitrosamine further decomposes to form a diazonium ion, a DNA alkylating agent . This interaction with DNA molecules can lead to DNA damage, which can potentially lead to cancer .

Biochemical Pathways

The biochemical pathways affected by N-nitrosamines involve the enzymatic reaction with cytochrome P450, which leads to the formation of the unstable primary nitrosamine . This then decomposes to form a diazonium ion, which can alkylate nucleophilic intersections of the DNA .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Result of Action

The result of the action of N-Nitrosoethylmethylamine-d3 is the potential for DNA damage due to the formation of diazonium ions, which are DNA alkylating agents . This DNA damage can potentially lead to the development of cancer .

Action Environment

N-nitrosamines, including N-Nitrosoethylmethylamine-d3, are widespread in various bodies of water due to their ready formation from commonly found precursors . Livestock rearing, domestic, agricultural, and industrial wastewaters are the main sources of N-nitrosamines in environmental water . The presence of N-nitrosamines in these environments can influence their action, efficacy, and stability.

Propiedades

IUPAC Name |

N-ethyl-N-(trideuteriomethyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O/c1-3-5(2)4-6/h3H2,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTDCJKARQCRONF-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20988997 | |

| Record name | N-Ethyl-N-(~2~H_3_)methylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20988997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69278-54-2 | |

| Record name | Ethanamine, N-(methyl-d3)-N-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069278542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-N-(~2~H_3_)methylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20988997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 69278-54-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phosphorothioic acid, O,O-diethyl O-[4-(methylthio)phenyl] ester](/img/structure/B121181.png)

![Sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate](/img/structure/B121185.png)

![Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B121207.png)

![Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B121209.png)